(2-Phenoxyethyl)alanine
Description
(2-Phenoxyethyl)alanine is a synthetic derivative of alanine, where the β-carbon side chain is substituted with a phenoxyethyl group (-O-C6H5-CH2-CH2-).
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-phenoxyethylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-9(11(13)14)12-7-8-15-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) |
InChI Key |
HXFSUYGAWYZACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)alanine typically involves the reaction of alanine with 2-phenoxyethanol. One common method is the esterification of alanine with 2-phenoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (2-Phenoxyethyl)alanine may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)alanine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol.
Substitution: Various substituted phenoxyethyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Phenoxyethyl)alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Phenylalanine (C9H11NO2)
- Structure: Natural aromatic amino acid with a benzyl side chain.
- Key Differences: Unlike (2-Phenoxyethyl)alanine, phenylalanine lacks the ether linkage and ethyl spacer, making it less flexible and more rigid .
- Hydrophobicity: The phenoxyethyl group in (2-Phenoxyethyl)alanine likely increases hydrophobicity compared to phenylalanine, which already favors β-sheet structures due to its bulky benzyl group .
4-AMINOPHENYLALANINE (C9H12N2O2)
- Structure: Phenylalanine derivative with a para-amino group on the benzene ring.
- Key Differences: The amino group enhances hydrogen-bonding capacity and electronic effects, contrasting with the phenoxyethyl group’s ether linkage and lack of direct H-bond donors .
2-(2-Methoxyphenoxy)ethylamine
- Structure: Ethylamine derivative with a methoxy-phenoxy substituent.
Cytotoxicity in Cancer Cells
- 2-Phenoxyethyl 4-hydroxybenzoate: Exhibited significant cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to inter-H-bond formation with DNA .
- 2-Phenoxyethyl 2-hydroxybenzoate: Lower activity (52% viability at 500 µg/mL), attributed to the absence of DNA-binding H-bonds .
- Implications for (2-Phenoxyethyl)alanine: If the phenoxyethyl group facilitates similar DNA interactions, the compound may exhibit anticancer properties, though this requires experimental validation.
Physicochemical Data Table
*Theoretical values based on structural extrapolation.
Biological Activity
(2-Phenoxyethyl)alanine is a compound that combines the structural features of alanine, an essential amino acid, with a phenoxyethyl group. This unique structure enhances its lipophilicity, potentially influencing its interactions with biological targets. The following sections detail the biological activity of (2-Phenoxyethyl)alanine, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula of (2-Phenoxyethyl)alanine is C₁₃H₁₅NO₂, and it is characterized by the presence of an amino acid backbone with a phenoxy group. This combination provides distinct chemical reactivity and biological activities compared to other amino acids.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alanine | Standard Amino Acid | Basic structure; no aromatic side chain |
| Phenylalanine | Aromatic Amino Acid | Contains a phenyl group; essential for protein synthesis |
| 2-(4-Hydroxyphenyl)alanine | Hydroxy-substituted Amino Acid | Exhibits antioxidant properties; similar reactivity |
| 3-(Phenylthio)alanine | Thioether-substituted Amino Acid | Unique sulfur atom; different biological activity |
Research indicates that (2-Phenoxyethyl)alanine may exhibit several biological activities due to its structural similarities to alanine. These include:
- Cellular Interaction : The phenoxyethyl group may enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that (2-Phenoxyethyl)alanine may also offer protective effects against oxidative stress.
- Potential Neuroprotective Effects : Given its structural characteristics, there is interest in exploring its role in neuroprotection and potential benefits in neurological disorders.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Phenoxyethyl)alanine:
- A study on alanine derivatives found that modifications to the amino acid structure can significantly alter their biological activity, indicating that (2-Phenoxyethyl)alanine may possess unique properties not found in standard alanine .
- Research on phenylalanine derivatives has shown enhanced bioactivity in various assays, suggesting that similar modifications could lead to increased efficacy in therapeutic applications .
Applications
(2-Phenoxyethyl)alanine has potential applications in various fields:
- Pharmaceutical Development : Due to its unique structure and potential bioactivity, it may serve as a lead compound for developing new drugs targeting metabolic or neurodegenerative diseases.
- Nutraceuticals : Its possible antioxidant properties could make it an attractive candidate for dietary supplements aimed at enhancing health and wellness.
- Biochemical Research : As a model compound, it can be used to study the interactions between amino acids and biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
